Technical Whitepaper: 6-Iodo-8-methylimidazo[1,2-a]pyridine as a Strategic Scaffold in Medicinal Chemistry
Technical Whitepaper: 6-Iodo-8-methylimidazo[1,2-a]pyridine as a Strategic Scaffold in Medicinal Chemistry
Topic: Technical Guide: 6-Iodo-8-methylimidazo[1,2-a]pyridine (CAS 861208-21-1) Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
6-Iodo-8-methylimidazo[1,2-a]pyridine (CAS 861208-21-1) represents a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its orthogonal reactivity profile, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GABA receptor modulators, and anti-infective agents.[1]
Its structural uniqueness lies in the C-6 iodine handle , which enables precise palladium-catalyzed cross-coupling reactions, while the C-8 methyl group modulates solubility and lipophilicity, often improving the pharmacokinetic (PK) profile of final drug candidates by restricting bond rotation or filling hydrophobic pockets.[1] This guide details the physicochemical properties, validated synthetic pathways, and reactivity logic required to utilize this scaffold effectively.
Chemical Identity & Physicochemical Properties[2][3]
| Property | Data |
| CAS Number | 861208-21-1 |
| IUPAC Name | 6-Iodo-8-methylimidazo[1,2-a]pyridine |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water |
| LogP (Predicted) | ~2.3 - 2.8 |
| Key Functional Groups | Imidazole (fused), Aryl Iodide, Aryl Methyl |
Synthetic Methodology
Retrosynthetic Analysis & Causality
A common pitfall in synthesizing substituted imidazo[1,2-a]pyridines is the assumption that direct halogenation of the parent scaffold will yield the desired regiochemistry.
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Direct Iodination Failure: Treating 8-methylimidazo[1,2-a]pyridine with electrophilic iodine sources (e.g., NIS, I₂) predominantly targets the C-3 position due to the high electron density of the imidazole ring.
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Correct Strategy: To secure the iodine at C-6 , it must be present on the pyridine ring prior to cyclization.[1] Therefore, the synthesis must proceed via the condensation of 2-amino-5-iodo-3-methylpyridine with a bifunctional electrophile like chloroacetaldehyde.[1]
Validated Synthetic Protocol
Reaction: Condensation / Hantzsch-type Cyclization[1]
Reagents:
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Precursor: 2-Amino-5-iodo-3-methylpyridine (CAS 247069-27-8)
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Cyclizing Agent: Chloroacetaldehyde (40% aq.[1] solution)
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Solvent: Ethanol or n-Butanol[1]
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Base (Optional): NaHCO₃ or K₂CO₃ (to scavenge HCl)
Step-by-Step Workflow:
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Dissolution: Dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in Ethanol (0.5 M concentration).
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Addition: Add Chloroacetaldehyde (1.5 – 2.0 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor conversion by TLC/LC-MS.
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Workup:
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Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Visualization
Figure 1: Regioselective synthesis pathway ensuring C-6 iodination via pre-functionalized pyridine precursor.
Reactivity Profile & Functionalization
The utility of CAS 861208-21-1 stems from its orthogonal reactivity . The scaffold presents three distinct sites for diversification, allowing medicinal chemists to "walk" around the ring system during SAR (Structure-Activity Relationship) studies.
Site-Specific Reactivity Map[1]
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C-6 Position (Iodine Handle):
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Reactivity: High susceptibility to Oxidative Addition by Pd(0).
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Applications: Suzuki-Miyaura (Aryl/Heteroaryl coupling), Sonogashira (Alkynyl coupling), Buchwald-Hartwig (Amination).
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Note: The 8-methyl group exerts minimal steric hindrance on C-6 coupling due to the distance, but electronic effects (electron donation) may slightly deactivate the C-I bond compared to a non-methylated analog.
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C-3 Position (Nucleophilic Center):
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Reactivity: High electron density; prone to Electrophilic Aromatic Substitution (EAS) and C-H Activation.
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Applications: Formylation (Vilsmeier-Haack), Halogenation (NIS/NBS), Mannich reactions (aminomethylation).
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Strategic Order: Perform C-6 cross-coupling before C-3 functionalization if the C-3 reaction conditions are harsh, or protect C-3 if necessary.[1]
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C-8 Position (Methyl Group):
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Reactivity: Benzylic-like oxidation or radical halogenation (less common in early discovery, more common in late-stage diversity).
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Role: Primarily structural (conformational lock).
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Functionalization Workflow
Figure 2: Orthogonal functionalization strategy distinguishing C-6 metal-catalyzed couplings from C-3 electrophilic substitutions.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged scaffold," meaning it frequently binds to diverse biological targets. The 6-iodo-8-methyl derivative is specifically utilized in:
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Kinase Inhibitors: The C-6 position is often coupled to an aromatic hinge-binding motif. The 8-methyl group can induce a twisted conformation that improves selectivity by clashing with the "gatekeeper" residue in certain kinases (e.g., p38 MAP kinase, PI3K).[1]
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Anti-Infectives (TB): Analogues of imidazo[1,2-a]pyridines have shown potency against Mycobacterium tuberculosis by inhibiting the QcrB subunit of the cytochrome bc1 complex. The lipophilicity provided by the 8-methyl group aids in penetrating the mycobacterial cell wall.
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GABA-A Modulators: While Zolpidem is the archetype, structural variations at C-6 and C-8 allow for the tuning of receptor subtype selectivity (alpha-1 vs alpha-2/3), potentially separating anxiolytic effects from sedation.
Handling & Safety Information
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Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
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Stability: Stable under standard laboratory conditions. Light sensitive (due to C-I bond); store in amber vials.
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Storage: Keep in a cool, dry place (2-8°C recommended for long-term storage).
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PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.
References
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Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][4] Chemical Communications, 2013.[1]
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Medicinal Chemistry of Imidazo[1,2-a]pyridines: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and medicinal potential."[1] Mini-Reviews in Medicinal Chemistry, 2016.
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General Reactivity of 2-Aminopyridines: Tschitschibabin, A. E. "Über die Tautomerie der α-Amino-pyridin-Derivate." Berichte der deutschen chemischen Gesellschaft, 1925.[1] (Foundational chemistry for the scaffold).
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Properties & CAS Data: "6-Iodo-8-methylimidazo[1,2-a]pyridine Basic Information." Chemsrc, 2025.[1]
